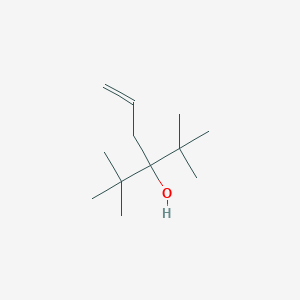
3-Tert-butyl-2,2-dimethylhex-5-en-3-ol
Cat. No. B8680283
:
754-56-3
M. Wt: 184.32 g/mol
InChI Key: WNDVARSPOXKERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06291713B1
Procedure details


1.94 ml of a 1.4 molar solution of n-butyllithium (2.71 mmol) in pentane were added dropwise at 0° C. under argon for 2 min to a stirred solution of 500 mg (2.71 mmol) 3-tert-butyl-2,2-dimethylhex-5-en-3-ol in 4 ml THF. The solution obtained was stirred for 15 minutes, a solution of 370 mg (2.71 mmol) ZnCl2 in 2 ml THF and then 278 μl (2.71 mmol) benzonitrile were added. The reaction mixture was heated to room temperature and stirred for 1 hour. Subsequently, 15 ml of a 0.25-molar HCl solution and 30 ml Et2O were added, and the mixture obtained was vigorously stirred for 10 minutes. The phases were separated, the organic components were extracted twice from the aqueous phase with 15 ml Et2O each, the combined organic phases were washed with 10 ml brine, then dried and concentrated under reduced pressure. The raw product obtained was cleaned by means of a silica column with 5% diethyl ether/light gasoline. The ketone was obtained as a colorless oil.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two








Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3]C.C([C:10]([OH:18])([CH2:15][CH:16]=[CH2:17])[C:11]([CH3:14])([CH3:13])C)(C)(C)C.C(#N)C1C=CC=CC=1.Cl>CCCCC.C1COCC1.[Cl-].[Cl-].[Zn+2].C(OCC)C>[C:11]1([C:10](=[O:18])[CH2:15][CH:16]=[CH2:17])[CH:13]=[CH:3][CH:2]=[CH:1][CH:14]=1 |f:6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.71 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C(C(C)(C)C)(CC=C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCC
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
278 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)#N
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
370 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution obtained
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture obtained
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was vigorously stirred for 10 minutes
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the organic components were extracted twice from the aqueous phase with 15 ml Et2O each, the combined organic phases
|
WASH
|
Type
|
WASH
|
|
Details
|
were washed with 10 ml brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The raw product obtained
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

